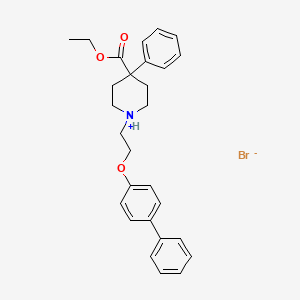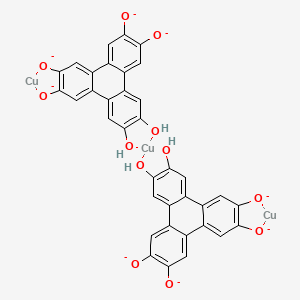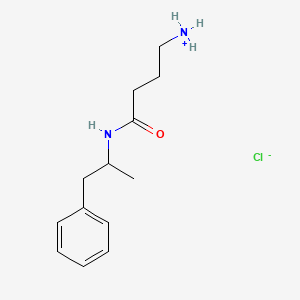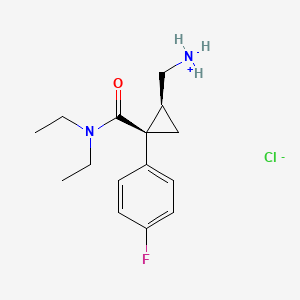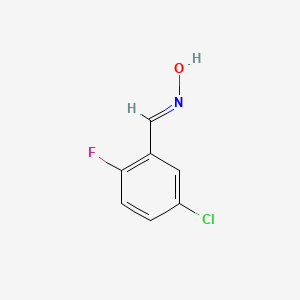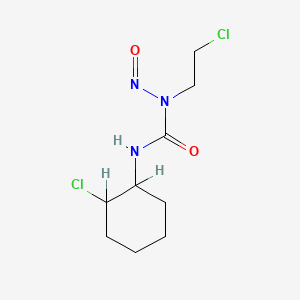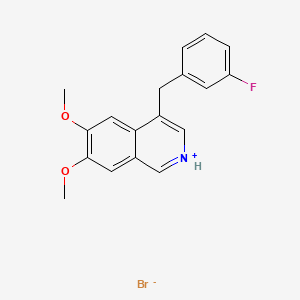
6,7-Dimethoxy-4-(m-fluorobenzyl)isoquinoline hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-4-(m-fluorobenzyl)isoquinoline hydrobromide is a synthetic organic compound belonging to the isoquinoline class. Isoquinolines are a group of heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups at the 6 and 7 positions, a fluorobenzyl group at the 4 position, and a hydrobromide salt form.
Méthodes De Préparation
The synthesis of 6,7-Dimethoxy-4-(m-fluorobenzyl)isoquinoline hydrobromide typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyisoquinoline and m-fluorobenzyl bromide.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where the m-fluorobenzyl group is introduced to the isoquinoline core. This is typically achieved using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Formation of Hydrobromide Salt: Finally, the free base is converted to its hydrobromide salt by treatment with hydrobromic acid.
Analyse Des Réactions Chimiques
6,7-Dimethoxy-4-(m-fluorobenzyl)isoquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of tetrahydroisoquinoline derivatives.
Substitution: The methoxy groups and the fluorobenzyl group can undergo nucleophilic substitution reactions under appropriate conditions, leading to the formation of various substituted isoquinoline derivatives.
Applications De Recherche Scientifique
6,7-Dimethoxy-4-(m-fluorobenzyl)isoquinoline hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and as an anticancer agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6,7-Dimethoxy-4-(m-fluorobenzyl)isoquinoline hydrobromide involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.
Pathways: It influences several biochemical pathways, including those involved in neurotransmission and cell signaling.
Effects: The compound’s effects are mediated through its binding to specific sites on target proteins, leading to changes in their conformation and activity.
Comparaison Avec Des Composés Similaires
6,7-Dimethoxy-4-(m-fluorobenzyl)isoquinoline hydrobromide can be compared with other isoquinoline derivatives:
Similar Compounds: Compounds such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and 6,7-dimethoxy-4-(trifluoromethyl)isoquinoline share structural similarities.
Uniqueness: The presence of the m-fluorobenzyl group and the hydrobromide salt form distinguishes it from other isoquinoline derivatives, potentially leading to unique biological activities and chemical properties.
Propriétés
Numéro CAS |
32871-43-5 |
|---|---|
Formule moléculaire |
C18H17BrFNO2 |
Poids moléculaire |
378.2 g/mol |
Nom IUPAC |
4-[(3-fluorophenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C18H16FNO2.BrH/c1-21-17-8-14-11-20-10-13(16(14)9-18(17)22-2)6-12-4-3-5-15(19)7-12;/h3-5,7-11H,6H2,1-2H3;1H |
Clé InChI |
NFNOGGDBLBKCIF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C=[NH+]C=C2CC3=CC(=CC=C3)F)OC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


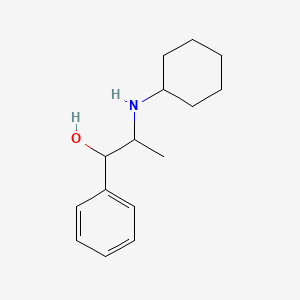
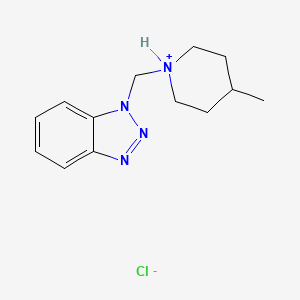
![Furo[2,3,4,5-lmn]phenanthridine](/img/structure/B13737572.png)
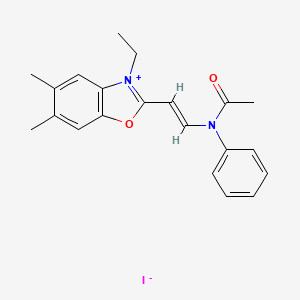
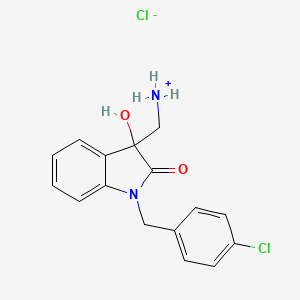

![4,4'-Thiobis[5-tert-butyl-m-cresol]](/img/structure/B13737589.png)
